3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 367.85 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
This compound is classified under sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides have been widely studied for their antibacterial properties and are also explored for their potential in treating various human diseases.
The synthesis of 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The general methods include:
These reactions require careful control of conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
The molecular structure of 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can be represented by its IUPAC name, InChI, and SMILES notation:
InChI=1S/C16H18ClN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)19-12-7-9-20(11-12)16-4-2-3-8-18-16/h2-6,8,10,12,19H,7,9,11H2,1H3
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)Cl
This structure indicates a complex arrangement that includes a pyrrolidine ring attached to a pyridine moiety, contributing to its biological activity.
The chemical reactivity of 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can be analyzed through various types of reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for research purposes.
The mechanism of action for 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves several biochemical pathways:
The introduction of heteroatoms in the structure is a common strategy in drug design to optimize absorption, distribution, metabolism, excretion, and toxicity profiles.
The physical and chemical properties of 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | C16H18ClN3O3S |
Molecular Weight | 367.85 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
The scientific uses of 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide are diverse:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: